molecular formula C12H8F3NO2S B2409506 2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine CAS No. 1286329-70-1

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine

Cat. No.: B2409506
CAS No.: 1286329-70-1
M. Wt: 287.26
InChI Key: VBDRZTAMZLLZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a benzenesulfonyl group and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to stronger interactions with hydrophobic pockets in proteins and increased stability of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the pyridine ring.

    3-(Trifluoromethyl)pyridine: Similar but lacks the benzenesulfonyl group.

    2-(Benzenesulfonyl)pyridine: Similar but lacks the trifluoromethyl group.

Uniqueness

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the benzenesulfonyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7-4-8-16-11(10)19(17,18)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRZTAMZLLZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.